molecular formula C57H90O29 B12434876 Platycodin J

Platycodin J

Cat. No.: B12434876
M. Wt: 1239.3 g/mol
InChI Key: ZTXJHTTXLMNIRP-VQTRYSKISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Platycodin J involves several steps, including extraction from the roots of Platycodon grandiflorum, followed by purification processes. Common methods include mild acid hydrolysis, alkali treatment, and microbial conversion . These methods aim to isolate and purify the saponins while minimizing side reactions and environmental impact.

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction using solvents such as ethanol or methanol. The roots are often subjected to ultrasonic-assisted extraction to enhance yield and efficiency . The extracted compounds are then purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Platycodin J undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various alkylated or halogenated derivatives .

Scientific Research Applications

Platycodin J has a wide range of scientific research applications:

Comparison with Similar Compounds

Platycodin J is often compared with other saponins from Platycodon grandiflorum, such as Platycodin D and Platycodin D2. These compounds share similar structures and pharmacological activities but differ in their specific molecular targets and potency . For example:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its diverse pharmacological activities and unique chemical properties make it a valuable subject for ongoing research and industrial applications.

Biological Activity

Platycodin J, a saponin derived from Platycodon grandiflorum, exhibits a range of biological activities that have garnered attention in pharmacological research. This article reviews the compound's effects, mechanisms of action, and potential therapeutic applications, drawing on diverse studies and findings.

This compound is classified as an oleanane-type triterpenoid saponin. Its biological activities are attributed to its ability to modulate various signaling pathways and exert anti-inflammatory, antioxidant, and anticancer effects. Key mechanisms include:

  • Anti-inflammatory Effects : this compound reduces the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by inhibiting the NF-κB signaling pathway . This activity is particularly relevant in conditions characterized by chronic inflammation.
  • Antioxidant Activity : Studies have demonstrated that this compound scavenges free radicals effectively, contributing to its protective effects against oxidative stress .
  • Antitumor Properties : Research indicates that this compound inhibits tumor cell proliferation and invasion. For instance, it has been shown to reduce the migration of MDA-MB-231 breast cancer cells by 75% and invasion by 74% through downregulation of MMP-9 enzyme activity .

Table 1: Summary of Biological Activities of this compound

Activity TypeObserved EffectsReferences
Anti-inflammatoryReduced TNF-α, IL-6, IL-1β secretion
AntioxidantScavenging DPPH and ABTS free radicals
AntitumorInhibition of MDA-MB-231 cell migration and invasion
Immune enhancementIncreased cytokine production in immunosuppressed models

Clinical Applications

Platycodon grandiflorum has a historical use in traditional medicine for respiratory ailments. Modern studies have expanded its applications to include:

  • Chronic Respiratory Conditions : It has been used to treat chronic pharyngitis and pneumoconiosis due to its anti-inflammatory properties .
  • Cancer Treatment : The anticancer potential of this compound is being explored in various types of cancer, including breast cancer. Its ability to enhance the efficacy of chemotherapy agents like doxorubicin has been documented .

Pharmacokinetics and Bioavailability

The bioavailability of this compound can be influenced by its formulation with other compounds. For example, combining it with Glycyrrhiza uralensis has been suggested to improve its pharmacokinetic profile . Ongoing research aims to develop novel delivery systems to enhance absorption and therapeutic efficacy.

Properties

Molecular Formula

C57H90O29

Molecular Weight

1239.3 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(2S,3R,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4,4-bis(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C57H90O29/c1-22-38(81-45-37(71)39(27(63)17-77-45)82-49-42(72)56(76,20-60)21-79-49)34(68)36(70)46(80-22)84-41-31(65)26(62)16-78-48(41)86-50(75)57-12-11-51(2,3)13-24(57)23-7-8-28-52(4)14-25(61)43(85-47-35(69)32(66)33(67)40(83-47)44(73)74)55(18-58,19-59)29(52)9-10-53(28,5)54(23,6)15-30(57)64/h7,22,24-43,45-49,58-72,76H,8-21H2,1-6H3,(H,73,74)/t22-,24-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42-,43-,45-,46-,47-,48-,49-,52+,53+,54+,56+,57+/m0/s1

InChI Key

ZTXJHTTXLMNIRP-VQTRYSKISA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)C(=O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O

Origin of Product

United States

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